![molecular formula C13H14N6O B2364629 N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097869-31-1](/img/structure/B2364629.png)
N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Scientific Research Applications
Synthesis of Heterocyclic Compounds with Biological Activities
Novel heterocyclic compounds, such as enaminones and pyrazole derivatives, have been synthesized from key intermediates like N-arylpyrazole-containing enaminones. These compounds have shown significant cytotoxic effects against various cancer cell lines, comparable to standard treatments like 5-fluorouracil. Additionally, their antimicrobial activities have been evaluated, showcasing their potential as effective antibacterial agents (Riyadh, 2011).
Antidepressant and Nootropic Agents
The synthesis of N′-[(1Z)-(substituted aromatic)methylidene]pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides has been described, with some compounds exhibiting high antidepressant activity. This highlights the potential of the 2-azetidinone skeleton as a central nervous system (CNS) active agent, providing a foundation for developing more potent and safe CNS active agents (Thomas et al., 2016).
Herbicidal Activity
Studies on substituted pyridazinone compounds have indicated their role in inhibiting photosynthesis in plants, thus showcasing their herbicidal properties. This mechanism is crucial for developing new herbicides with targeted modes of action (Hilton et al., 1969).
Antimicrobial and Antitumor Pharmacophore Identification
Pyrazole derivatives have been synthesized and evaluated for their antitumor, antifungal, and antibacterial activities. These studies help identify pharmacophore sites that could lead to the development of novel therapeutic agents with specific activities against various diseases and pathogens (Titi et al., 2020).
properties
IUPAC Name |
(5-methylpyrazin-2-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-9-5-15-11(6-14-9)13(20)19-7-10(8-19)17-12-3-2-4-16-18-12/h2-6,10H,7-8H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBPDUCWLNYBCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CC(C2)NC3=NN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

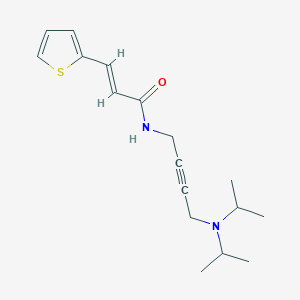

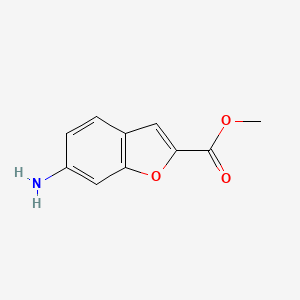
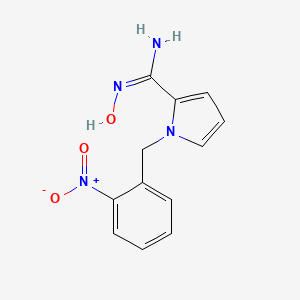
![3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2364556.png)
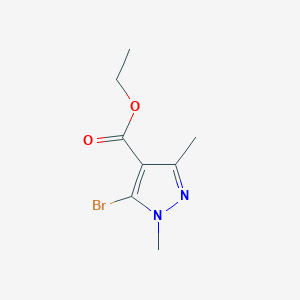
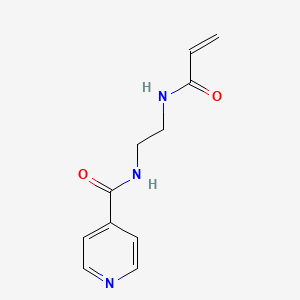

![[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxylate](/img/structure/B2364562.png)
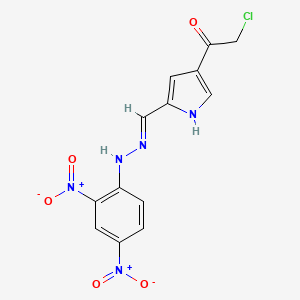
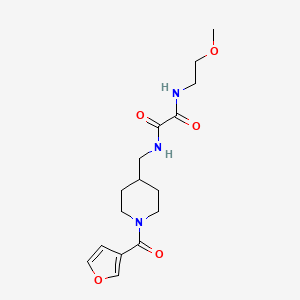
![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2364568.png)

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2364570.png)